molecular formula C28H32N6O3 B14763123 Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-

Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-

Cat. No.: B14763123
M. Wt: 500.6 g/mol
InChI Key: RWZLSICZMQRBCU-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzoic acid derivative characterized by two distinct substituents:

  • Position 4: A [[3-(aminoiminomethyl)phenyl]amino]methyl group, which introduces a guanidine-like moiety (aminoiminomethyl) linked via an aminomethyl bridge.

Synthesis: The compound is synthesized through multi-step reactions involving intermediates derived from substituted benzoic acids. For instance, alkylation of methyl 4-hydroxybenzoate with alkyl bromides forms intermediates that are reduced to benzoic acid derivatives . Further condensation with amines (e.g., hexahydro-4-methyl-1H-1,4-diazepine derivatives) yields the final product. Similar strategies are used in preparing guanidine intermediates, such as 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride, via acid-catalyzed reactions .

Properties

Molecular Formula

C28H32N6O3

Molecular Weight

500.6 g/mol

IUPAC Name

4-[(3-methanehydrazonoylanilino)methyl]-3-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C28H32N6O3/c1-33-12-3-13-34(15-14-33)25-10-8-21(9-11-25)27(35)32-26-17-22(28(36)37)6-7-23(26)19-30-24-5-2-4-20(16-24)18-31-29/h2,4-11,16-18,30H,3,12-15,19,29H2,1H3,(H,32,35)(H,36,37)

InChI Key

RWZLSICZMQRBCU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)O)CNC4=CC=CC(=C4)C=NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives and amines. The synthesis may involve:

    Amidation: Reacting benzoic acid derivatives with amines to form amide bonds.

    Substitution Reactions: Introducing various functional groups through nucleophilic or electrophilic substitution.

    Cyclization: Forming cyclic structures such as diazepines through intramolecular reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch Processing: Conducting reactions in controlled environments to ensure high purity and yield.

    Continuous Flow Chemistry: Utilizing continuous reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with enzymes and proteins.

    Drug Development: Potential use in developing new therapeutic agents.

Medicine

    Pharmacology: Studied for its potential effects on various biological pathways.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit or activate enzymes by binding to their active sites.

    Modulate Pathways: Influence biological pathways by interacting with key proteins.

Comparison with Similar Compounds

Key Structural Differences :

  • The target compound’s 1,4-diazepine ring enhances conformational flexibility compared to rigid cinnamic acid derivatives .
  • The guanidine moiety distinguishes it from simpler benzoic acid salts (e.g., otamixaban benzoate) and may influence binding to charged enzymatic pockets .

Functional Derivatives

Solubility and Physicochemical Properties

Compound Hildebrand Solubility Parameter (MPa^1/2) Solubility in Ethanol Metabolic Pathway
Target Compound Estimated ~24–26 (similar to benzoic acid) Likely moderate Gut microbiota-mediated degradation to benzoic acid
Benzoic Acid 24.4 High Converted to hippuric acid or glucuronide conjugates
Ferulic Acid ~22–25 Low Degraded to 3,4-dihydroxybenzoic acid

Notes:

  • The target compound’s bulky substituents may reduce solubility compared to unsubstituted benzoic acid, necessitating formulation optimization .
  • Its diazepine ring could enhance metabolic stability relative to hydroxycinnamic acids like ferulic acid .

Pharmacological Activity

Compound Target Mechanism Efficacy
Target Compound Theoretical: Proteases Guanidine group binds catalytic sites; diazepine modulates conformation Unknown; requires in vitro validation
Salicylic Acid T3SS in E. amylovora Represses HrpL expression Reduces bacterial virulence in planta
4-Methoxy-cinnamic Acid T3SS in E. amylovora Inhibits HrpL regulator Suppresses hypersensitive response
Otamixaban Benzoate Factor Xa Competitive inhibition of serine protease Anticoagulant (IC₅₀ = 1–10 nM)

Key Contrasts :

  • Unlike salicylic acid, the target compound lacks hydroxyl groups critical for T3SS modulation .
  • Its diazepine moiety may confer improved tissue penetration compared to otamixaban’s pyridinyl-oxadiazole system .

Biological Activity

Benzoic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]- (CAS Number: 781605-91-2) is a complex organic molecule that has garnered attention for its potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C28H32N6O3
  • Molecular Weight : 500.6 g/mol
  • IUPAC Name : 4-[(3-methanehydrazonoylanilino)methyl]-3-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]benzoic acid

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to:

  • Bind to Active Sites : This can inhibit or activate enzymes by occupying their active sites.
  • Modulate Biological Pathways : The compound may influence cellular signaling pathways through interactions with key proteins.

Antitumor Activity

Research indicates that benzoic acid derivatives can exhibit significant antitumor properties. For instance:

  • A study demonstrated that compounds similar in structure to the target compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest:

  • It may inhibit the growth of specific bacterial strains, comparable to established antibiotics like norfloxacin .

Pharmacological Potential

The pharmacological profile of the compound includes:

  • Anti-inflammatory Effects : Related benzoic acid derivatives have shown promise in reducing inflammation in preclinical models.
  • Analgesic Activity : Some studies have indicated potential pain-relieving properties.

Study on Antitumor Activity

In a controlled study assessing the antitumor effects of a similar benzoic acid derivative, researchers found:

  • Cell Lines Tested : HT29 (colon cancer), Jurkat (leukemia).
  • Results : The derivative exhibited significant growth inhibition with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Study on Antimicrobial Activity

Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli:

  • Results : The compound displayed effective inhibition at concentrations that were comparable to traditional antibiotics .

Data Table

PropertyValue
Molecular FormulaC28H32N6O3
Molecular Weight500.6 g/mol
CAS Number781605-91-2
Antitumor IC50 (HT29)< 5 µg/mL
Antimicrobial ActivityComparable to norfloxacin

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